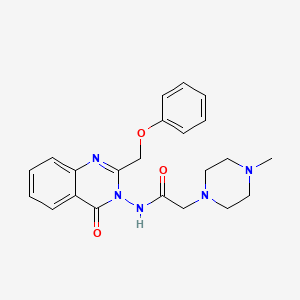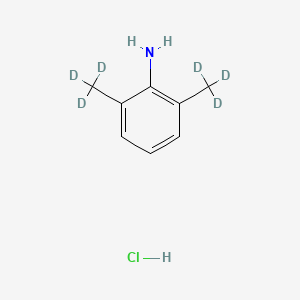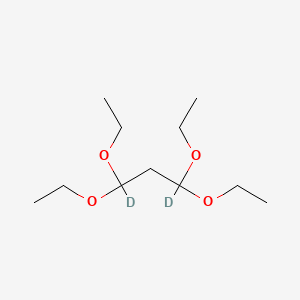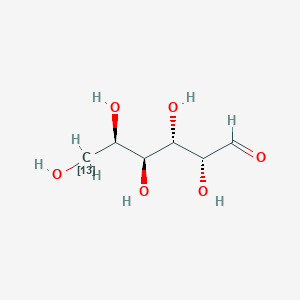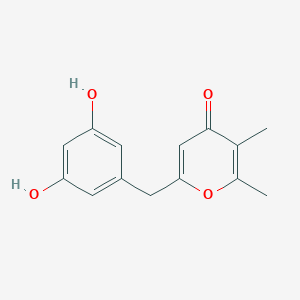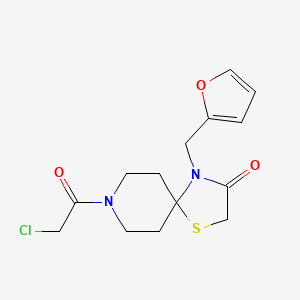
ZL-Pin01
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZL-Pin01 is a highly potent covalent inhibitor of peptidyl-prolyl isomerase NIMA-interacting-1 (Pin1). This compound has shown significant potential in disrupting the interaction between Pin1 and its substrates, with an IC50 value of 1.33 μM . Pin1 is known to activate numerous cancer-driving pathways, making this compound a valuable tool in cancer research .
Vorbereitungsmethoden
The synthesis of ZL-Pin01 involves the covalent modification of Pin1 at Cys113. The synthetic route includes screening an in-house library to identify the hit compound, followed by structure-guided optimization . The crystallographic study played a crucial role in this process, leading to the development of ZL-Pin13, a more potent inhibitor with an IC50 of 0.067 μM .
Analyse Chemischer Reaktionen
ZL-Pin01 undergoes covalent modification reactions, particularly targeting the cysteine residue at position 113 of Pin1 . The major product formed from this reaction is the covalently modified Pin1. The reaction conditions typically involve the use of specific reagents that facilitate the covalent bonding between this compound and Pin1 .
Wissenschaftliche Forschungsanwendungen
ZL-Pin01 has a wide range of applications in scientific research. It is primarily used in cancer research due to its ability to inhibit Pin1, which is involved in activating multiple cancer-driving pathways . Additionally, this compound is used as a probe to study the functional roles of Pin1 in various biological processes . Its effectiveness in inhibiting the proliferation of cancer cells and downregulating Pin1 substrates makes it a valuable tool in medicinal chemistry and drug discovery .
Wirkmechanismus
The mechanism of action of ZL-Pin01 involves the covalent modification of Pin1 at the cysteine residue at position 113 . This modification disrupts the interaction between Pin1 and its substrates, thereby inhibiting the activation of cancer-driving pathways . The conformational change induced by the inhibitor further enhances its effectiveness in inhibiting Pin1 .
Vergleich Mit ähnlichen Verbindungen
ZL-Pin01 is unique in its high potency and specificity in inhibiting Pin1. Similar compounds include ZL-Pin13, which is a more potent inhibitor with an IC50 of 0.067 μM . Other compounds that target Pin1 include various covalent inhibitors identified through structure-guided optimization .
Eigenschaften
Molekularformel |
C14H17ClN2O3S |
|---|---|
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
8-(2-chloroacetyl)-4-(furan-2-ylmethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C14H17ClN2O3S/c15-8-12(18)16-5-3-14(4-6-16)17(13(19)10-21-14)9-11-2-1-7-20-11/h1-2,7H,3-6,8-10H2 |
InChI-Schlüssel |
JVOXTZLPLJUOKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12N(C(=O)CS2)CC3=CC=CO3)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


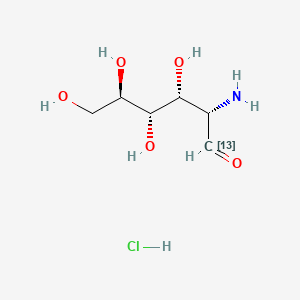
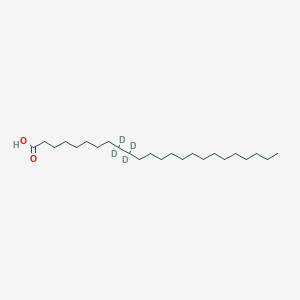
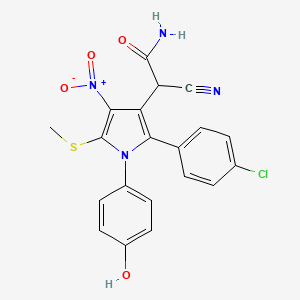

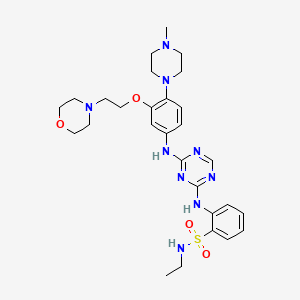

![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
